N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide
Overview
Description
“N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide” is a synthetic organic compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications, including use as corrosion inhibitors, UV stabilizers, and intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Substitution Reactions:
Amide Formation: The final step involves the formation of the benzamide moiety through the reaction of the benzotriazole derivative with an appropriate isocyanate or acid chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl and methyl groups.
Reduction: Reduction reactions can occur at the benzotriazole core, potentially leading to the formation of dihydrobenzotriazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and the benzamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating catalytic reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemistry: May be used in studies involving enzyme inhibition or protein-ligand interactions.
Medicine
Anticancer Research: Investigated for its potential anticancer properties due to its ability to interact with biological targets.
Antimicrobial Agents: May exhibit antimicrobial activity against various pathogens.
Industry
UV Stabilizers: Used in the formulation of UV stabilizers for polymers and coatings.
Corrosion Inhibitors: Applied as a corrosion inhibitor in metal protection.
Mechanism of Action
The mechanism of action of “N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzotriazole core can bind to metal ions, influencing catalytic activity, while the benzamide moiety may interact with proteins or DNA, affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler analog with similar core structure but lacking the additional substituents.
2-(2-Hydroxyphenyl)benzotriazole: Known for its UV stabilizing properties.
4-Methylbenzotriazole: Used as a corrosion inhibitor.
Uniqueness
“N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide” is unique due to its specific substituents, which may confer distinct chemical and biological properties. The presence of the ethoxyphenyl and isopropyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-4-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-5-31-21-12-10-20(11-13-21)29-27-23-14-17(4)22(15-24(23)28-29)26-25(30)19-8-6-18(7-9-19)16(2)3/h6-16H,5H2,1-4H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISQRQYMQUGESN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(C=C4)C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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